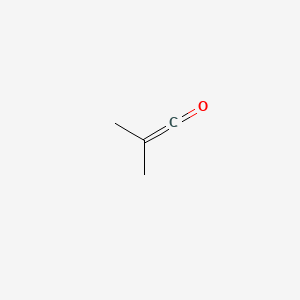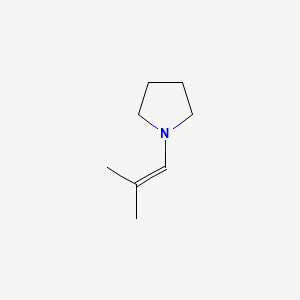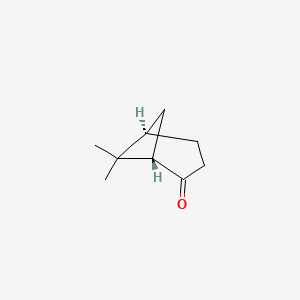
Ethyl aminooxyacetate hydrochloride
説明
Ethyl aminooxyacetate hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in water and has a molecular weight of 137.56 g/mol. Ethyl aminooxyacetate hydrochloride is primarily used in scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are the focus of
科学的研究の応用
1. Diuretic Activity
Ethyl aminooxyacetate hydrochloride has been researched for its role in diuretic activity. A study by Plattner et al. (1984) focused on a series of aminomethyl derivatives of ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate, indicating that these compounds, including ethyl aminooxyacetate hydrochloride, show potential as high-ceiling diuretics. The study highlighted that the carboxylic acid function is the active species in vivo, with the ethyl ester group enhancing oral absorption (Plattner et al., 1984).
2. Inhibition of Ethanol Oxidation
Ethyl aminooxyacetate hydrochloride's impact on ethanol metabolism was examined by Harris et al. (1982). They found that high concentrations of ethyl aminooxyacetate hydrochloride stimulate ethanol oxidation in isolated hepatocytes. This paradoxical effect occurs as ethyl aminooxyacetate hydrochloride is metabolized to glycolate and glyoxylate, thus influencing ethanol oxidation processes [(Harris et al., 1982)](https://consensus.app/papers/mechanism-aminooxyacetate-glycolate-stimulation-harris/6f374fc0ab1653a69506e97e74f8289e/?utm_source=chatgpt).
3. Ethylene Biosynthesis Inhibition
A study by Broun and Mayak (1981) revealed that α-Aminooxyacetic acid, a compound related to ethyl aminooxyacetate hydrochloride, can delay ethylene production in plants like cut carnation flowers. This suggests that compounds like ethyl aminooxyacetate hydrochloride might have applications in horticulture, particularly in delaying senescence or ripening in plants (Broun & Mayak, 1981).
4. Neurotoxicity Studies
In a study by Chang and Jang (1995), aminooxyacetic acid was used to investigate the role of mitochondrial energy metabolism in brain damage across different age groups in rats. This research suggests that ethyl aminooxyacetate hydrochloride could be a useful tool in neurotoxicity and neuropharmacology studies, especially in understanding age-dependent effects on the brain (Chang & Jang, 1995).
5. Anticancer Agent Synthesis
Ethyl aminooxyacetate hydrochloride has been involved in the synthesis of potential anticancer agents. Temple et al. (1983) explored its use in the synthesis of Pyrido[4,3-b][1,4]oxazines and Pyrido[4,3-b][1,4]thiazines, indicating its potential in the development of new anticancer drugs (Temple et al., 1983).
特性
IUPAC Name |
(2-ethoxy-2-oxoethoxy)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO3.ClH/c1-2-7-4(6)3-8-5;/h2-3H2,1,5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSJWBUJZLIWNE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CO[NH3+].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3919-73-1 | |
| Record name | Acetic acid, 2-aminooxy-, ethyl ester, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003919731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















